

SR 42128: A Technical Guide to its Binding Affinity with Human Renin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR 42128

Cat. No.: B1682471

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the renin inhibitor **SR 42128** to human renin. It includes a compilation of quantitative binding data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of **SR 42128** for human renin has been determined through enzymatic and binding studies. The key quantitative data are summarized in the table below. **SR 42128**, a pepstatin analog, acts as a competitive inhibitor of human renin.[1][2] Its binding is reversible and saturable, with a single class of binding sites identified.[3] The interaction is pH-dependent, showing a higher affinity at a more acidic pH of 5.7 compared to the physiological pH of 7.4.[1][3]

Parameter	Value	pH	Experimental Condition	Reference
Ki (Inhibition Constant)	0.35 nM	5.7	Enzymatic Assay	[3]
2.0 nM	7.4	Enzymatic Assay	[3]	
KD (Dissociation Constant)	0.9 nM	5.7	Scatchard Analysis of [3H]SR 42128 Binding	[3]
1.0 nM	7.4	Scatchard Analysis of [3H]SR 42128 Binding	[3]	
IC50	2.8 x 10 ⁻⁸ M	7.4	Displacement of ligand binding	[4]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of **SR 42128**'s binding to human renin.

Enzymatic Inhibition Assay (Determination of Ki)

The inhibitory constant (Ki) of **SR 42128** against human renin was likely determined using an enzymatic assay that measures the rate of angiotensin I production from angiotensinogen.

Materials:

- Purified human renin
- Human angiotensinogen (substrate)
- **SR 42128**
- Assay buffer (e.g., phosphate or MES buffer) at pH 5.7 and pH 7.4

- Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit for angiotensin I
- Terminating agent (e.g., strong acid)

Procedure:

- **Reaction Setup:** A reaction mixture is prepared containing purified human renin and human angiotensinogen in the assay buffer at the desired pH (5.7 or 7.4).
- **Inhibitor Addition:** Varying concentrations of **SR 42128** are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.
- **Incubation:** The reactions are incubated at a constant temperature (e.g., 37°C) for a defined period to allow for the enzymatic reaction to proceed.
- **Reaction Termination:** The enzymatic reaction is stopped by the addition of a terminating agent.
- **Quantification of Angiotensin I:** The amount of angiotensin I produced in each reaction is quantified using a sensitive method such as RIA or ELISA.
- **Data Analysis:** The rate of angiotensin I production is plotted against the concentration of **SR 42128**. The K_i value is then calculated from the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (K_m) of the enzyme for the substrate.

Radioligand Binding Assay (Determination of K_D)

The dissociation constant (K_D) was determined using a radioligand binding assay with tritiated **SR 42128** ($[^3H]SR 42128$).^[3]

Materials:

- Purified human renin
- $[^3H]SR 42128$ (radioligand)

- Unlabeled **SR 42128** (for competition studies)
- Binding buffer at pH 5.7 and pH 7.4
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

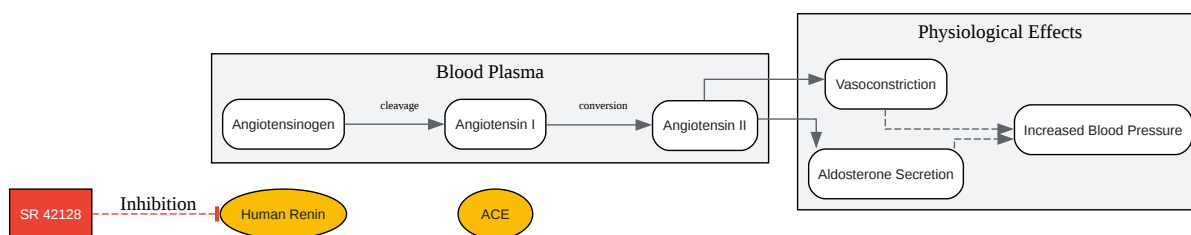
Procedure:

- Incubation: Purified human renin is incubated with various concentrations of [3H]**SR 42128** in the binding buffer at both pH 5.7 and 7.4.
- Determination of Non-Specific Binding: To determine the level of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled **SR 42128**.
- Equilibrium: The incubations are allowed to proceed for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand: The reaction mixtures are rapidly filtered through glass fiber filters to separate the renin-bound [3H]**SR 42128** from the free radioligand. The filters are then washed with ice-cold binding buffer to remove any unbound radioligand.
- Quantification of Radioactivity: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The specific binding data is then analyzed using Scatchard analysis, where the ratio of bound/free radioligand is plotted against the bound radioligand concentration. The K_D is determined from the slope of the resulting line.

Visualizations

Renin-Angiotensin System and Inhibition by SR 42128

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure. Renin is the rate-limiting enzyme in this pathway. **SR 42128** exerts its effect by directly inhibiting renin, thereby blocking the entire downstream cascade.

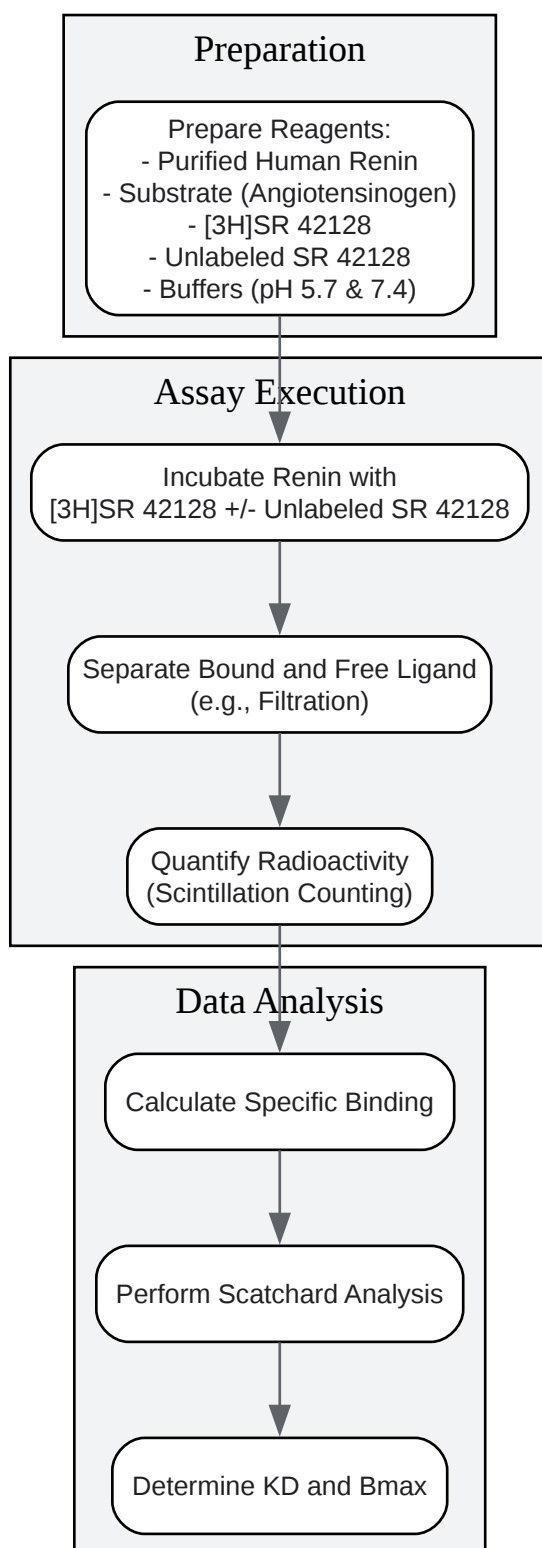


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Caption: Inhibition of the Renin-Angiotensin System by **SR 42128**.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the general workflow for determining the binding affinity of an inhibitor like **SR 42128** to its target enzyme.

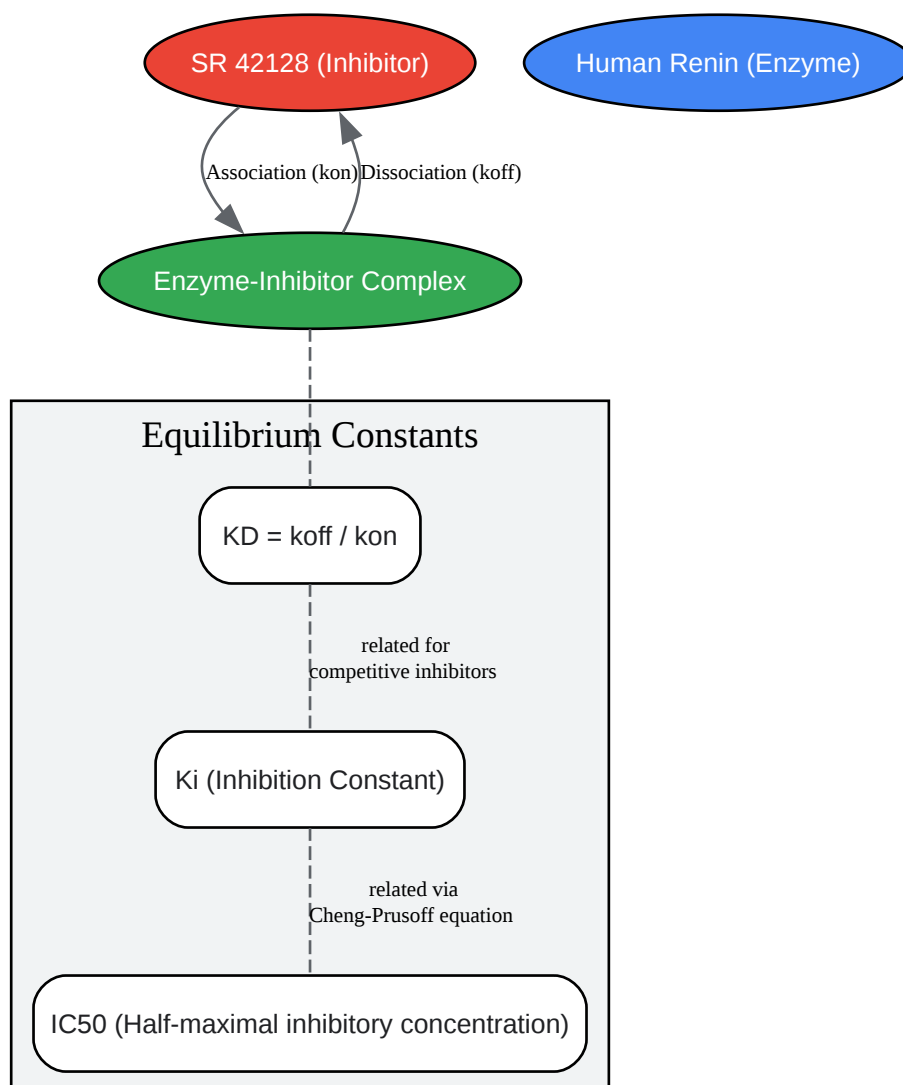


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Caption: Workflow for Radioligand Binding Assay.

Logical Relationship of Kinetic Parameters

The relationship between the different binding affinity parameters is crucial for understanding the inhibitor's potency and mechanism of action.



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- To cite this document: BenchChem. [SR 42128: A Technical Guide to its Binding Affinity with Human Renin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682471#sr-42128-binding-affinity-to-human-renin]

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